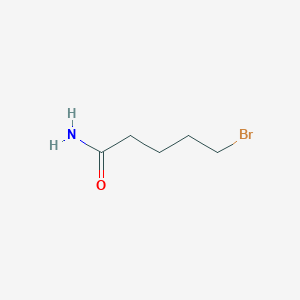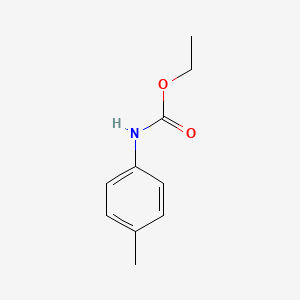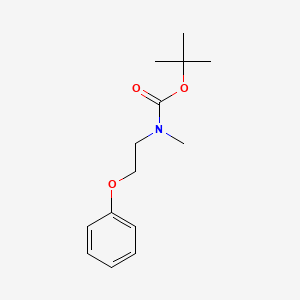
5,5-Difluorolysine
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 5,5-Difluorolysine consists of six carbon atoms, twelve hydrogen atoms, two fluorine atoms, two nitrogen atoms, and two oxygen atoms . The exact structure can be visualized using molecular modeling software .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, which is 182.169 Da . Other properties such as melting point, boiling point, and density are not explicitly mentioned in the available resources .Relevant Papers Several papers were found during the search. One paper discusses the use of γ-difluorolysine as a 19F NMR probe for histone lysine methyltransferases and acetyltransferases . Another paper discusses the potential of 5,5-Difluoro-DL-lysine as an inhibitor of collagen biosynthesis . These papers provide valuable insights into the potential applications of this compound and related compounds.
Applications De Recherche Scientifique
Chemical Synthesis
5,5-Difluorolysine has been a focus in chemical synthesis. Kitagawa et al. (1990) discussed its synthesis through the Michael Addition of 2,2-Difluoroketene Silyl Acetal, showing its utility in generating difluoro analogs of amino acids like lysine, which are significant in the development of pharmaceuticals and agrochemicals (Kitagawa, Hashimoto, Kobayashi, & Taguchi, 1990).
Collagen Biosynthesis Inhibition
Research by Shirota, Nagasawa, and Elberling (1977) explored this compound as a potential inhibitor of collagen biosynthesis. Their study found that while the difluoro analogue stimulated exchange, it was significantly less efficient compared to lysine itself, indicating the complexity of substituting natural amino acids in biochemical processes (Shirota, Nagasawa, & Elberling, 1977).
Fluorine Chemistry and Medicinal Applications
The incorporation of fluorine atoms into organic molecules, similar to the structural motif in this compound, is a significant area of research. Hu, Zhang, and Wang (2009) highlighted the crucial role fluorine atoms play in life science and material science applications, noting that the introduction of fluorinated moieties, like those in this compound, can greatly enhance the properties of target molecules (Hu, Zhang, & Wang, 2009).
NMR Studies in Drug Metabolism
Stevens et al. (1984) utilized fluorine-based compounds in their research on drug metabolism. Their study on 5-fluorouracil metabolism using 19F NMR demonstrates the broader applications of fluorine-containing compounds in biomedical research, similar to the research potential of this compound (Stevens, Morris, Iles, Sheldon, & Griffiths, 1984).
Detection and Separation of Toxic Ions
The use of fluorinated compounds for the detection and separation of toxic ions in aqueous media has been researched. Haldar and Lee (2019) developed a water-soluble polymer integrated with 5,5-difluoro-1,3,7,9-tetramethyl-10-phenyl-5H-dipyrrolo-diazaborinine for the detection and separation of Hg(II) ions, showcasing the versatility of fluorinated compounds in environmental and analytical chemistry (Haldar & Lee, 2019).
Propriétés
IUPAC Name |
(2S)-2,6-diamino-5,5-difluorohexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F2N2O2/c7-6(8,3-9)2-1-4(10)5(11)12/h4H,1-3,9-10H2,(H,11,12)/t4-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKVHRBXXOWEPJ-BYPYZUCNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(CN)(F)F)C(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(CN)(F)F)[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1315052-81-3 | |
| Record name | L-Lysine, 5,5-difluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1315052-81-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-methoxy-N-[(2-methoxyphenyl)methyl]propan-1-amine](/img/structure/B3270367.png)






![2,3,3-Trimethylbenzo[f]indole](/img/structure/B3270407.png)




